2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine
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Overview
Description
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chloromethyl and nitro functional groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with glyoxal to form the imidazo[1,2-a]pyridine core. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The final step involves the chloromethylation of the imidazo[1,2-a]pyridine ring using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the laboratory-scale synthesis. These methods focus on improving yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are commonly employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of 2-(Aminomethyl)-3-nitroimidazo[1,2-a]pyridine.
Oxidation: Formation of various oxidized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with biological macromolecules. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The nitro group can undergo bioreduction to form reactive intermediates that further enhance its biological activity .
Comparison with Similar Compounds
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-(Chloromethyl)pyridine: Lacks the nitro group and has different reactivity and applications.
3-Nitroimidazo[1,2-a]pyridine: Lacks the chloromethyl group and has different chemical properties.
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different biological activities and applications
Properties
IUPAC Name |
2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-5-6-8(12(13)14)11-4-2-1-3-7(11)10-6/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTSNKHYSRQDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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